molecular formula C21H20FN3O4S B2542972 N-(2,4-dimethoxyphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 899944-61-7

N-(2,4-dimethoxyphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No. B2542972
CAS RN: 899944-61-7
M. Wt: 429.47
InChI Key: PWSNUWZVPVWBCE-UHFFFAOYSA-N
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Description

The compound "N-(2,4-dimethoxyphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide" is a heterocyclic amide derivative that is likely to possess a complex molecular structure with potential biological activity. Although the specific compound is not directly studied in the provided papers, similar compounds with acetamide groups and heterocyclic structures have been synthesized and evaluated for their biological properties, such as antimicrobial and antioxidant activities , as well as their potential role in non-linear optics .

Synthesis Analysis

The synthesis of related heterocyclic amide derivatives typically involves N-acylation reactions, as seen in the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, where 2-aminothiophene-3-carbonitrile was reacted with activated 2-(thiophen-2-yl)acetic acid . Similarly, 2-Phenyl-N-(pyrazin-2-yl)acetamide was prepared through a coupling reaction . These methods suggest that the synthesis of the compound would also involve multi-step reactions, possibly including activation of the acetic acid derivative and subsequent coupling with the appropriate amine.

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques, including FT-IR, 1H and 13C NMR, and single-crystal X-ray crystallography . These studies provide detailed information on the geometric parameters and confirm the molecular conformation. For instance, the crystal packing of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is stabilized by hydrogen bonds , which is a common feature that could be expected in the compound of interest.

Chemical Reactions Analysis

The reactivity of such compounds can be investigated using computational methods like density functional theory (DFT), as seen in the study of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide . These analyses can predict how the compound might interact with other molecules, such as DNA bases, which is crucial for understanding its potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are often characterized by their stability, which can be analyzed through hyper-conjugative interactions and charge delocalization using NBO analysis . The HOMO and LUMO analysis can provide insights into the charge transfer within the molecule, which is important for understanding its electronic properties . Additionally, the molecular electrostatic potential and first hyperpolarizability can be calculated to assess the compound's suitability for applications in non-linear optics .

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S/c1-13-4-5-14(10-16(13)22)25-9-8-23-20(21(25)27)30-12-19(26)24-17-7-6-15(28-2)11-18(17)29-3/h4-11H,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSNUWZVPVWBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

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